Calcium bis(4-((3-((2-hydroxy-3-(((4-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoyl)amino)benzenesulphonate)
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Overview
Description
Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] is a complex organic compound with the molecular formula C62H46CaN8O14S2. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries .
Preparation Methods
The synthesis of Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] involves multiple steps, typically starting with the diazotization of 2-hydroxy-3-[(4-methoxyphenyl)amino]carbonyl-1-naphthylamine. This intermediate is then coupled with 4-aminobenzenesulfonic acid under controlled conditions to form the azo compound. The final step involves the reaction of this azo compound with calcium ions to form the desired calcium salt .
Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of the azo bond to form amines.
Substitution: The sulfonate group can undergo nucleophilic substitution reactions, often resulting in the formation of different sulfonate esters
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as alcohols and amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various ions and molecules.
Biology: Employed in histological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks
Mechanism of Action
The mechanism of action of Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] primarily involves its interaction with molecular targets through its azo and sulfonate groups. These functional groups can form strong interactions with various substrates, leading to the formation of stable complexes. The compound’s ability to absorb light in the visible spectrum is due to the extended conjugation in its structure, making it an effective dye .
Comparison with Similar Compounds
Similar compounds to Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] include other azo dyes such as:
Disperse Orange 3: Known for its use in dyeing synthetic fibers.
Acid Red 88: Commonly used in the textile industry for dyeing wool and silk.
Direct Blue 1: Used in the paper and textile industries for dyeing cellulose fibers
What sets Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] apart is its unique combination of functional groups, which provide it with distinct chemical properties and a broad range of applications.
Properties
CAS No. |
69898-39-1 |
---|---|
Molecular Formula |
C62H46CaN8O14S2 |
Molecular Weight |
1231.3 g/mol |
IUPAC Name |
calcium;4-[[3-[[2-hydroxy-3-[(4-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]benzoyl]amino]benzenesulfonate |
InChI |
InChI=1S/2C31H24N4O7S.Ca/c2*1-42-24-13-9-21(10-14-24)33-31(38)27-18-19-5-2-3-8-26(19)28(29(27)36)35-34-23-7-4-6-20(17-23)30(37)32-22-11-15-25(16-12-22)43(39,40)41;/h2*2-18,36H,1H3,(H,32,37)(H,33,38)(H,39,40,41);/q;;+2/p-2 |
InChI Key |
NGYVQEHNWBJLPD-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC(=C4)C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-].COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC(=C4)C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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